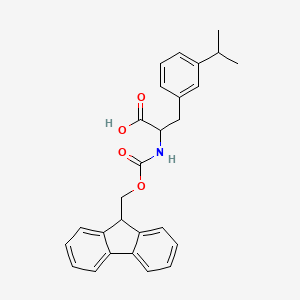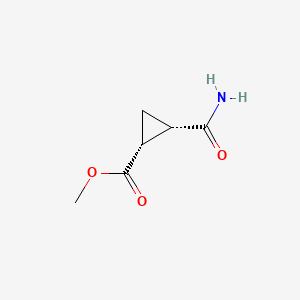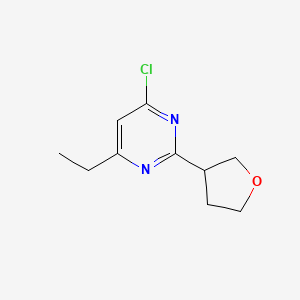
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is a chemical compound known for its significant role as a specific inhibitor of Rho-associated protein kinases (ROCK). This compound is widely used in scientific research due to its ability to modulate various cellular processes, including smooth muscle contraction, cell migration, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 1-aminoethyl-1,3-thiazol-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications and applications .
Scientific Research Applications
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in studying cell signaling pathways, particularly those involving Rho-associated protein kinases.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the catalytic site of the kinases, preventing their activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another specific inhibitor of Rho-associated protein kinases, widely used in similar research applications.
Fasudil: A ROCK inhibitor with similar properties but different pharmacokinetic profiles.
H-1152: A potent and selective ROCK inhibitor with higher affinity for ROCK1 and ROCK2 compared to 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
Uniqueness
This compound is unique due to its specific inhibition of ROCK kinases and its ability to modulate various cellular processes with high specificity and potency. Its unique chemical structure allows for selective binding to the catalytic site of the kinases, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C5H11Cl2N3S |
|---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
4-(1-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-3(6)4-2-9-5(7)8-4;;/h2-3H,6H2,1H3,(H2,7,8);2*1H |
InChI Key |
QOJHWWADRWMGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)



![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)





